molecular formula C7H17NO2 B13310299 3-[(1-Aminopropan-2-yl)oxy]butan-2-ol

3-[(1-Aminopropan-2-yl)oxy]butan-2-ol

Katalognummer: B13310299
Molekulargewicht: 147.22 g/mol
InChI-Schlüssel: GQRXYGJJRXRQQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Aminopropan-2-yl)oxy]butan-2-ol is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . This compound is characterized by the presence of an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Aminopropan-2-yl)oxy]butan-2-ol typically involves the reaction of 1-aminopropan-2-ol with butan-2-ol under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1-Aminopropan-2-yl)oxy]butan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the amino group may produce primary amines .

Wirkmechanismus

The mechanism of action of 3-[(1-Aminopropan-2-yl)oxy]butan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 3-[(1-Aminopropan-2-yl)oxy]butan-2-ol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure provides distinct reactivity and properties that can be leveraged in various scientific and industrial contexts .

Eigenschaften

Molekularformel

C7H17NO2

Molekulargewicht

147.22 g/mol

IUPAC-Name

3-(1-aminopropan-2-yloxy)butan-2-ol

InChI

InChI=1S/C7H17NO2/c1-5(4-8)10-7(3)6(2)9/h5-7,9H,4,8H2,1-3H3

InChI-Schlüssel

GQRXYGJJRXRQQY-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)OC(C)C(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.